molecular formula C22H30N4O3S B2447887 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049475-17-3

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2447887
CAS No.: 1049475-17-3
M. Wt: 430.57
InChI Key: WGAOPVWPMKAEML-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a dimethylsulfamoyl group and a phenylpiperazinyl propyl side chain, making it a molecule of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the phenylpiperazinyl propyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring a consistent supply of high-purity this compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a dimethylsulfamoyl group and a phenylpiperazinyl propyl side chain makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)21-11-9-19(10-12-21)22(27)23-13-6-14-25-15-17-26(18-16-25)20-7-4-3-5-8-20/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAOPVWPMKAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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